molecular formula C18H27NO4 B6297285 Z-5-MeApe-OtBu CAS No. 1823234-77-0

Z-5-MeApe-OtBu

Cat. No. B6297285
CAS RN: 1823234-77-0
M. Wt: 321.4 g/mol
InChI Key: AEYGFPLEYMIJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-5-MeApe-OtBu is a novel synthetic compound that has been developed by scientists for the purpose of studying biochemical and physiological processes in lab experiments. It is a derivative of the naturally occurring compound 5-methoxytryptamine (5-MeOT), which is an endogenous agonist of the 5-HT1A receptor. This compound is a highly potent and selective agonist of the 5-HT1A receptor, which is involved in a wide range of physiological processes.

Mechanism of Action

Z-5-MeApe-OtBu is a highly potent and selective agonist of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor that is involved in a wide range of physiological processes, including anxiety, depression, pain, inflammation, learning, and memory. When this compound binds to the 5-HT1A receptor, it activates the receptor, leading to the activation of downstream signaling pathways, which can have a wide range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of anxiety, depression, pain, inflammation, learning, and memory. This compound has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate. In addition, this compound has been shown to have effects on the immune system, including the regulation of cytokine production and the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

Z-5-MeApe-OtBu has a number of advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its high efficiency of synthesis, and its ability to modulate a wide range of biochemical and physiological processes. However, this compound also has some limitations, including its lack of stability in solution and its potential to produce false-positive results in some assays.

Future Directions

There are a number of potential future directions for the study of Z-5-MeApe-OtBu. These include further studies of the biochemical and physiological effects of this compound, further studies of the mechanism of action of this compound, and further studies of the potential therapeutic applications of this compound. In addition, further studies of the stability of this compound in solution and its potential to produce false-positive results in some assays may be warranted. Finally, further studies of the potential toxicology of this compound may be necessary to ensure its safe use in lab experiments.

Synthesis Methods

Z-5-MeApe-OtBu is synthesized through a two-step reaction. The first step involves the reaction of 5-methoxytryptamine (this compound) with ethyl chloroformate in the presence of triethylamine. This reaction yields the intermediate this compound, which is then reacted with potassium carbonate in the presence of acetonitrile to yield the final product. The synthesis of this compound is highly efficient, with a yield of up to 90%.

Scientific Research Applications

Z-5-MeApe-OtBu has been used in a variety of scientific research applications, including studies of the 5-HT1A receptor, the role of serotonin in anxiety and depression, and the effects of serotonin on the cardiovascular system. This compound has also been used in studies of the effects of serotonin on learning and memory, as well as the effects of serotonin on pain and inflammation.

properties

IUPAC Name

tert-butyl 5-[methyl(phenylmethoxycarbonyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-9-13-19(4)17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYGFPLEYMIJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCN(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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